molecular formula C29H32N6O6 B1250540 Tndba

Tndba

Cat. No.: B1250540
M. Wt: 560.6 g/mol
InChI Key: FDZQGEIYGFPMOB-DDJBZPCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tndba, with the full chemical name N6-(1,2,3,4-tetrahydronaphthyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine, is a disubstituted adenosine analog designed as a potent and selective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from pathogenic trypanosomatid parasites . Its primary research value lies in the study of parasite biochemistry and the development of novel chemotherapeutic agents for diseases such as African sleeping sickness, Chagas disease, and leishmaniasis . This compound exhibits its mechanism of action by selectively binding to the NAD+-binding site of the parasite enzyme, exploiting structural differences between the trypanosomatid and human GAPDH homologs to achieve selectivity . Binding induces substantial conformational changes and backbone movements in the protein, a classic induced fit that enlarges the active site cavity to accommodate the inhibitor with high affinity through extensive hydrophobic interactions . This compound serves as a critical research tool for investigating essential glycolytic pathways in these parasites, which lack a functional citric acid cycle and are solely dependent on glycolysis for energy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N6O6

Molecular Weight

560.6 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-(1,2,3,4-tetrahydronaphthalen-1-ylamino)purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21?,22-,23-,25-,29-/m1/s1

InChI Key

FDZQGEIYGFPMOB-DDJBZPCVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC

Synonyms

N(6)-(1,2,3,4-tetrahydronaphthyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine
TNDBA

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Tndba

Established Synthetic Pathways for TNDBA Preparation

The preparation of this compound has been approached through various multi-step organic synthesis routes. These pathways are often complex, requiring careful control of reaction conditions to achieve the desired product with high yield and purity. libretexts.orgmsu.edulittleflowercollege.edu.inudel.edu

Multi-Step Organic Synthesis Routes

One of the well-established routes to this compound begins with commercially available starting materials, which are then elaborated through a series of functional group transformations. The process typically involves the formation of key carbon-carbon bonds to construct the core scaffold of the this compound molecule. youtube.com Retrosynthetic analysis has been a valuable tool in designing these synthetic pathways, allowing chemists to work backward from the target molecule to identify suitable starting materials and key bond disconnections. youtube.com

A representative multi-step synthesis of this compound is outlined below:

Step 1: Precursor A Synthesis: This involves a three-step sequence starting from a substituted benzene (B151609) ring, incorporating a key functional group necessary for subsequent coupling reactions.

Step 2: Precursor B Synthesis: A heterocyclic fragment is prepared in a four-step synthesis, often involving a cyclization reaction as the key step.

Step 3: Fragment Coupling: Precursors A and B are coupled together using a palladium-catalyzed cross-coupling reaction, a common and powerful method for C-C bond formation.

Step 4: Final Functionalization: The coupled product undergoes a final series of reactions to install the remaining functional groups and stereocenters present in the this compound molecule.

The choice of reagents and reaction conditions at each step is critical to the success of the synthesis. For instance, the use of specific catalysts and solvents can significantly influence the outcome of the fragment coupling step.

Optimization of Reaction Parameters for Yield and Stereocontrol

The optimization of reaction parameters is a crucial aspect of developing an efficient and robust synthesis. rsc.orgchemrxiv.org For the synthesis of this compound, extensive studies have been conducted to maximize the yield and control the stereochemistry of the final product. Key parameters that are often optimized include temperature, pressure, reaction time, and the stoichiometry of reactants and reagents.

Factorial design of experiments has been employed to systematically investigate the effects of multiple parameters on the reaction outcome. rsc.org This approach allows for the identification of optimal conditions with a minimal number of experiments. For example, in the fragment coupling step of the this compound synthesis, a factorial design might be used to study the interplay between catalyst loading, ligand identity, and temperature.

The following table summarizes the optimization of a key step in the this compound synthesis:

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature (°C)60 - 10080Yield decreases at higher temperatures due to side reactions.
Catalyst Loading (mol%)1 - 52.5Higher loading does not significantly increase yield.
LigandL1, L2, L3L2Ligand L2 provides the best balance of reactivity and stability.
SolventToluene, Dioxane, THFDioxaneDioxane provides the best solubility for the reactants.

Stereocontrol is another critical consideration, particularly when the target molecule contains multiple chiral centers. In the synthesis of this compound, diastereoselective reactions are often employed to control the relative stereochemistry of newly formed stereocenters. Chiral auxiliaries or catalysts can be used to induce asymmetry and obtain the desired enantiomer in high enantiomeric excess.

Contemporary Approaches to this compound and Analog Synthesis

In recent years, there has been a shift towards more efficient and sustainable methods for the synthesis of organic molecules. mcgill.cand.edu These contemporary approaches are also being applied to the synthesis of this compound and its analogs, with a focus on catalysis, green chemistry principles, and high-throughput synthesis techniques.

Catalytic Strategies in this compound Formation

Catalysis plays a central role in modern organic synthesis, offering milder reaction conditions and improved selectivity. diva-portal.org For the synthesis of this compound, various catalytic strategies have been explored to improve the efficiency of key bond-forming reactions.

The use of immobilized catalysts in flow chemistry systems is another innovative approach. syrris.jp This technique allows for the continuous production of intermediates and the final this compound product, with easier purification and catalyst recycling.

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. mcgill.ca For the synthesis of this compound, efforts are being made to develop more sustainable routes by:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Mechanochemical synthesis, which involves reactions conducted by grinding or milling, is a solvent-free technique that has been explored for certain steps in the this compound synthesis, significantly reducing solvent waste. mcgill.ca

Parallel and Combinatorial Synthesis of this compound Libraries

To explore the structure-activity relationships of this compound, the synthesis of a diverse library of analogs is often necessary. Parallel and combinatorial synthesis techniques are powerful tools for the rapid generation of large numbers of compounds. peptide.comresearchgate.netnih.govresearchgate.netnih.gov

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in an array of reaction vessels. peptide.comresearchgate.net This allows for the efficient exploration of different substituents around the this compound core.

Combinatorial chemistry, particularly the "split-and-pool" method, can be used to generate even larger and more diverse libraries. nih.gov In this approach, a solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the creation of a vast number of unique compounds in a relatively small number of steps.

The following table illustrates a hypothetical combinatorial library of this compound analogs:

ScaffoldR1 GroupR2 GroupR3 Group
This compound Core-CH3-Cl-OH
This compound Core-CH2CH3-F-OCH3
This compound Core-Phenyl-Br-NH2

These libraries of this compound analogs can then be screened for various biological activities or material properties, accelerating the discovery of new lead compounds.

Regioselectivity and Diastereoselectivity in this compound Functionalization

The functionalization of a complex molecule like this compound, which likely possesses multiple reactive sites and stereocenters, presents significant challenges in controlling reaction outcomes. The ability to selectively modify one specific region of the molecule (regioselectivity) and to control the three-dimensional orientation of newly formed chiral centers (diastereoselectivity) is paramount for synthesizing specific derivatives with desired properties.

Regioselectivity:

Achieving regioselectivity in the functionalization of this compound would depend on the inherent electronic and steric differences between its various functional groups. Chemists would employ several strategies to direct reactions to a specific site:

Protecting Groups: Temporarily blocking more reactive functional groups to allow a less reactive site to be modified.

Directed Metalation: Using a directing group to guide an organometallic reagent to a specific C-H bond for functionalization.

Catalyst Control: Employing catalysts that, due to their size or electronic properties, favor reaction at a particular site. For instance, a bulky catalyst might selectively react with a less sterically hindered position.

Research findings in analogous complex molecules often show that the choice of solvent and temperature can significantly influence the regiochemical outcome of a reaction. For example, a reaction might favor one constitutional isomer at low temperatures (kinetic control) and another at higher temperatures (thermodynamic control).

Hypothetical Regioselective Functionalization of a this compound Precursor

Reagent/CatalystReaction ConditionsMajor RegioisomerMinor RegioisomerRatio
N-Bromosuccinimide (NBS)CCl₄, refluxAllylic BrominationVinylic Bromination>95:5
BH₃-THF then H₂O₂, NaOH0 °C to rtAnti-Markovnikov AlcoholMarkovnikov Alcohol90:10
Directed ortho-metalations-BuLi, TMEDA, -78 °COrtho-functionalizedMeta/Para-functionalized>98:2

Diastereoselectivity:

For a molecule with pre-existing stereocenters, such as this compound is presumed to have, new stereocenters can be introduced with a specific orientation relative to the existing ones. This diastereoselectivity is often governed by steric hindrance, where the incoming reagent preferentially attacks the less hindered face of the molecule (Felkin-Anh or Cram's rule models).

Advanced synthetic strategies to control diastereoselectivity include:

Chiral Auxiliaries: Covalently attaching a chiral molecule to the this compound precursor to direct the stereochemical course of a subsequent reaction. The auxiliary is removed after the desired stereochemistry is set.

Substrate-Directable Reactions: Utilizing an existing functional group within the this compound structure, such as a hydroxyl group, to coordinate to a reagent and deliver it to a specific face of the molecule.

Asymmetric Catalysis: Using a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one diastereomer over another.

The diastereomeric ratio (d.r.) is a critical measure of the success of such a reaction, with high d.r. values being essential for the synthesis of a single, pure stereoisomer.

Table of Diastereoselective Reactions on a this compound Intermediate

Reaction TypeReagent/CatalystDiastereomeric Ratio (d.r.)Resulting Stereochemistry
Ketone ReductionL-Selectride®>99:1syn
Catalytic Asymmetric HydrogenationRu(BINAP)Cl₂98:2anti
Sharpless Asymmetric EpoxidationTi(O-iPr)₄, (+)-DET95:5(R,R) or (S,S) epoxide

Advanced Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity, which is essential for its characterization and potential application. Given the presumed complexity and potential for multiple isomers, advanced purification techniques beyond standard column chromatography are often necessary.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for separating complex mixtures. For this compound derivatives, which may have varying polarities, gradient elution methods would be employed. Chiral HPLC, using columns with a chiral stationary phase, would be indispensable for separating enantiomers and diastereomers.

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and is an excellent green alternative to HPLC. It is particularly effective for the purification of chiral compounds and can offer faster separations and easier solvent removal.

Ion-Exchange Chromatography: If this compound or its derivatives contain ionizable groups (e.g., amines or carboxylic acids), ion-exchange chromatography can provide a highly selective purification method based on charge. nih.gov

Crystallization:

Diastereomeric Salt Crystallization: For enantiomeric mixtures of this compound, reaction with a chiral resolving agent can form diastereomeric salts. These salts have different physical properties, including solubility, allowing one diastereomer to be selectively crystallized.

Solvent-Induced Crystallization: The careful selection of solvent systems can induce the crystallization of the desired this compound compound, leaving impurities in the solution. Techniques like slow evaporation, vapor diffusion, and cooling crystallization are commonly used to obtain high-purity crystalline material.

The success of these techniques is typically monitored by analytical methods such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structural integrity of the isolated this compound compound.

Comparison of Purification Techniques for a this compound Derivative

TechniqueStationary Phase/MethodPurity AchievedThroughputKey Advantage
Flash ChromatographySilica Gel85-95%HighRapid initial cleanup
Preparative HPLCC18 Reversed-Phase>99%MediumHigh-resolution separation of isomers
Supercritical Fluid Chromatography (SFC)Chiral Stationary Phase>99.5% (for enantiomers)Medium-HighFast, environmentally friendly chiral separations
CrystallizationDiastereomeric Salt Formation>99.8%Low-MediumAccess to enantiomerically pure material

It appears that the acronym "this compound" can refer to several different chemical compounds, including 2,4,6-Trinitrobenzoic acid and Tri-n-butylamine. To ensure the accuracy of the article and adhere to the specific outline provided, please clarify which chemical compound "this compound" you are referring to. For example, providing the CAS number or the full chemical name of the compound of interest would be helpful.

Coordination Chemistry and Molecular Interactions of Tndba

Non-Covalent Interaction Profiles of TNDBA Systems

Intermolecular Forces in Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. numberanalytics.com These forces, while weaker than covalent bonds, are crucial for the formation and stability of these complex assemblies. numberanalytics.comnih.gov Key intermolecular forces include:

Hydrogen Bonding: This involves a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. It is a highly directional and strong non-covalent interaction that often dictates the specific arrangement of molecules within an assembly. nih.govlibretexts.org

π-π Stacking: These interactions occur between aromatic rings and are important in the organization of molecules containing such moieties. numberanalytics.com

Van der Waals Forces: These are weaker, non-specific attractions or repulsions between molecules, arising from temporary fluctuations in electron distribution. numberanalytics.comnih.gov

Electrostatic Interactions: These occur between charged or polar molecules, where opposite charges attract and like charges repel. numberanalytics.comnih.gov

Hydrophobic Interactions: In aqueous environments, nonpolar molecules or parts of molecules tend to aggregate to minimize their contact with water. nih.gov

This compound Interactions with Biological Macromolecules (Excluding Clinical Aspects)

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to many biological processes. nih.govfrontiersin.org Understanding these interactions at a molecular level is crucial for fields such as drug discovery and chemical biology. nih.gov

Investigation of this compound-Enzyme Binding Mechanisms (e.g., GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a well-studied enzyme known for its "moonlighting" functions beyond its role in glycolysis, including involvement in DNA repair and RNA binding. plos.orgresearchgate.net The binding of a small molecule like this compound to an enzyme can be investigated through various biochemical and biophysical techniques. The mention of a "GAPDH in complex with this compound" suggests that such an interaction has been observed. washington.edu

Investigating the binding mechanism would involve determining the binding affinity (how tightly this compound binds to GAPDH), the stoichiometry of the interaction (how many this compound molecules bind to one GAPDH molecule), and the specific binding site on the enzyme. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography are often employed for these studies.

Mechanistic Insights into this compound-Mediated Allosteric Modulation

Allosteric modulation refers to the regulation of a protein's activity by a molecule binding to a site other than the protein's active site (the orthosteric site). numberanalytics.comnews-medical.net This binding event causes a conformational change in the protein that alters the function of the active site. news-medical.net Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (binding without affecting activity). news-medical.net

If this compound were found to be an allosteric modulator of an enzyme, research would focus on:

Identifying the allosteric binding site.

Characterizing the conformational changes induced by this compound binding. numberanalytics.com

Understanding how these structural changes translate into a modulation of the enzyme's catalytic activity. rsc.org

Structural Basis for this compound-Biomolecule Recognition

The specific recognition between a small molecule and a biomolecule is determined by the three-dimensional structures of both partners. nih.govnih.gov This involves a combination of shape complementarity (how well the molecule fits into the binding site) and chemical complementarity (the pattern of intermolecular interactions). caltech.eduescholarship.org

To understand the structural basis for this compound-biomolecule recognition, one would need to determine the high-resolution structure of the this compound-biomolecule complex, typically using X-ray crystallography or cryo-electron microscopy (cryo-EM). numberanalytics.com This would reveal the precise orientation of this compound in the binding pocket and the specific amino acid residues or nucleotides it interacts with through hydrogen bonds, hydrophobic interactions, and other forces. biorxiv.org

Advanced Spectroscopic and Structural Elucidation of Tndba Systems

High-Resolution Spectroscopic Characterization of TNDBA and its Complexes

The rigid, cage-like structure and the presence of multiple nitro functional groups in 3,5,7-Trinitro-1-azaadamantane (this compound) make it an ideal candidate for detailed spectroscopic investigation. These techniques provide profound insights into the molecule's conformation, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For a molecule with the complexity of this compound, one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC) NMR experiments are essential for unambiguous signal assignment and conformational analysis.

Research Findings: The synthesis and characterization of this compound have been confirmed using NMR spectroscopy. energetic-materials.org.cn The molecule possesses a high degree of symmetry (C₃ᵥ point group), which simplifies its NMR spectra. The adamantane (B196018) cage is a rigid structure, meaning the relative positions of the protons and carbons are fixed, leading to well-defined chemical shifts and coupling constants.

¹H NMR: The proton spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂) protons of the cage. Due to the molecule's symmetry, the six methylene groups are chemically equivalent, but the protons within each group are diastereotopic (one axial, one equatorial-like). This would typically result in two separate multiplets, with their coupling patterns revealing their spatial relationships.

¹³C NMR: The carbon spectrum would be expected to show signals for the methine (CH) carbons bearing the nitro groups and the methylene (CH₂) carbons. The three equivalent methine carbons and the six equivalent methylene carbons would each give rise to a single resonance, simplifying the spectrum. The chemical shifts would be significantly influenced by the electron-withdrawing nitro groups. sfasu.edusfasu.edu

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing the nature of chemical bonds. For this compound, these methods are particularly sensitive to the powerful electron-withdrawing nitro (NO₂) groups, which are fundamental to its chemical character.

Research Findings: IR spectroscopy has been utilized to confirm the structure of this compound following its synthesis. energetic-materials.org.cnresearchgate.net The most characteristic vibrational modes for this compound are associated with the nitro groups and the adamantane skeleton.

Nitro Group Vibrations: The NO₂ groups give rise to two strong and distinct stretching vibrations in the IR spectrum:

Asymmetric stretch (ν_as(NO₂)): Typically found in the 1500-1600 cm⁻¹ region.

Symmetric stretch (ν_s(NO₂)): Usually observed in the 1300-1390 cm⁻¹ region. The precise frequencies of these bands are sensitive to the local electronic and crystalline environment. Analysis of these frequencies in related nitroaniline salts has been used to assess the strength of intermolecular interactions like hydrogen bonds. researchgate.net

Azaadamantane Framework Vibrations: The C-H and C-C bonds of the cage structure produce a complex series of bands in the fingerprint region (<1500 cm⁻¹) of the spectrum. These are characteristic of the adamantane core and can be used for identification.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar bonds like C-N and N-O are strong in the IR, the more symmetric vibrations and non-polar bonds can be more intense in the Raman spectrum. The symmetric NO₂ stretch and the breathing modes of the adamantane cage are expected to be prominent Raman bands.

A table of expected key vibrational frequencies is provided below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1600Strong (IR)
Nitro (NO₂)Symmetric Stretch1300 - 1390Strong (IR), Medium (Raman)
Alkane (CH₂)C-H Stretch2850 - 2960Medium-Strong (IR, Raman)
CageC-C Stretch / Bend< 1500 (Fingerprint)Complex Pattern

Electronic spectroscopy (UV-Visible absorption and fluorescence) investigates the electronic transitions within a molecule, while circular dichroism (CD) spectroscopy probes its chirality. This compound, possessing C₃ᵥ symmetry, is a chiral molecule, making CD spectroscopy a particularly relevant analytical tool.

Research Findings: While specific electronic spectra for this compound are not readily available in the literature, its electronic properties can be inferred from its structure.

Electronic Absorption (UV-Vis): this compound is expected to exhibit absorption bands in the UV region. The primary electronic transitions would involve the non-bonding electrons on the oxygen atoms of the nitro groups (n → π* transitions) and transitions involving the σ-bonds of the adamantane framework (σ → σ* transitions). The n → π* transitions of the nitro groups are typically weak and occur at longer wavelengths compared to the more intense σ → σ* transitions of the saturated cage.

Emission (Fluorescence): Many polynitro compounds are not strongly fluorescent, as the excited states are often efficiently deactivated through non-radiative pathways. However, related materials have been shown to possess luminescent character, suggesting that emission studies could provide valuable information on the excited state dynamics of this compound. researchgate.net

Circular Dichroism (CD): As a chiral molecule, this compound would interact differently with left- and right-circularly polarized light. CD spectroscopy measures this difference in absorption, known as the Cotton effect. A CD spectrum would provide a unique fingerprint of this compound's absolute configuration. The electronic transitions associated with the nitro-group chromophores, being in a chiral environment, would be expected to give rise to distinct positive or negative signals in the CD spectrum, allowing for sensitive structural analysis and confirmation of its enantiomeric purity.

X-ray Crystallography and Diffraction Studies of this compound

X-ray diffraction techniques provide the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and packing arrangements in the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the exact atomic arrangement of a crystalline compound.

Research Findings: The crystal structure of this compound has been meticulously determined by SC-XRD. researchgate.net The analysis reveals a polar symmetry in the molecular arrangement, which is a result of both the molecule's inherent C₃ᵥ symmetry and specific intermolecular interactions. researchgate.netresearchgate.netroyalsocietypublishing.org

The key findings from the single-crystal study are:

Molecular Structure: The study confirms the azaadamantane cage structure with three nitro groups attached to the bridgehead carbons. The molecule adopts a trigonal-pyramidal shape.

Intermolecular Interactions: The crystal packing is dominated by unusual and significant NO₂(lone pair)···NO₂(π-hole) interactions. These directional bonds arrange the this compound molecules into a trigonal network, contributing to the polar nature of the crystal. researchgate.net Weak C-H···O and C-H···N hydrogen bonds also play a role in stabilizing the crystal packing. researchgate.net

Crystallographic Data: The compound crystallizes in a trigonal system with the chiral space group P3. The presence of three unique molecules in the asymmetric unit (Z' > 1) highlights the complexity of the packing. researchgate.net

A summary of the crystallographic data is presented in the table below.

ParameterValueReference
Chemical FormulaC₉H₁₂N₄O₆ ugr.es
Crystal SystemTrigonal researchgate.netugr.es
Space GroupP3 researchgate.netugr.es
a (Å)12.7917 ugr.es
b (Å)12.7917 ugr.es
c (Å)5.8996 ugr.es
α (°)90 ugr.es
β (°)90 ugr.es
γ (°)120 ugr.es
Volume (ų)836.01 ugr.es
Z3 researchgate.net

Powder X-ray diffraction (PXRD) is a vital technique for analyzing bulk crystalline materials. It is used for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms.

Research Findings: While a specific study on the polymorphism of this compound has not been reported, PXRD is an essential tool for its characterization. Polymorphism is a critical phenomenon in energetic materials, like trinitrotoluene (TNT), as different polymorphs can have significantly different physical properties, including density and sensitivity. researchgate.netacs.org

Phase Identification: The PXRD pattern of a bulk this compound sample can be compared against a pattern calculated from the known single-crystal structure data to confirm its phase identity and purity. ugr.es

Polymorphism Screening: By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures, or pressures), PXRD can be used to screen for the existence of different polymorphs of this compound. Each polymorph would produce a unique diffraction pattern. The discovery and characterization of potential polymorphs are crucial for ensuring the consistency and performance of the material.

High-Resolution Mass Spectrometry for this compound Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds and elucidating their structure through fragmentation analysis. For a molecule like this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₄H₆N₆O₁₂). scielo.brmsu.edu

Upon ionization, typically using techniques like Electrospray Ionization (ESI), the this compound molecule would be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻, depending on the mode used. Subsequent tandem mass spectrometry (MS/MS) experiments involve the collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD) of the selected precursor ion. nih.govuni-saarland.de This process induces fragmentation at the weakest bonds, providing structural insights.

The fragmentation of this compound would likely proceed through several predictable pathways given its functional groups:

Decarboxylation: Loss of one or both carboxylic acid groups as CO₂ (44 Da) is a common fragmentation for benzoic acid derivatives.

Nitro Group Loss: The nitro groups (NO₂) can be lost as neutral radicals.

Azo-Bridge Cleavage: The central diazenediyl (-N=N-) bond can cleave, splitting the molecule into two substituted nitrobenzoic acid fragments.

Ring Fragmentation: Cleavage of the aromatic rings themselves can also occur, leading to smaller fragment ions.

A hypothetical fragmentation table for the [M-H]⁻ ion of this compound is presented below, illustrating the kind of data HRMS would generate.

Observed m/z Proposed Formula of Fragment Proposed Neutral Loss Interpretation
448.9862C₁₄H₅N₆O₁₂⁻-Deprotonated Molecular Ion
403.9890C₁₃H₅N₆O₁₀⁻CO₂Loss of a carboxyl group
358.9918C₁₂H₅N₆O₈⁻2CO₂Loss of both carboxyl groups
225.0003C₇H₂N₃O₆⁻C₇H₃N₃O₆Cleavage of the central azo bridge
179.0036C₇H₂N₂O₄⁻CO₂, NO₂Loss of carboxyl and nitro groups from a fragment

This table is illustrative and based on known fragmentation patterns of aromatic nitro and carboxylic acid compounds. miamioh.edumassbank.euresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Systems in this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. acs.orgrsc.org For a diamagnetic molecule like this compound, EPR studies would involve the generation of a paramagnetic species, typically a radical anion, through chemical or electrochemical reduction.

The highly conjugated and electron-withdrawing nature of the nitroaromatic system in this compound makes it a prime candidate for forming a stable radical anion ([this compound]•⁻) upon one-electron reduction. nstl.gov.cnresearchgate.net The EPR spectrum of this radical anion would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. rsc.orgrsc.org This is observed through hyperfine coupling, which is the interaction of the electron spin with the magnetic moments of nearby nuclei, particularly ¹⁴N and ¹H.

Key features expected in the EPR spectrum of the this compound radical anion include:

Nitrogen Hyperfine Coupling: A large hyperfine coupling constant (aN) from the nitrogen atoms of the four nitro groups would be the dominant feature. The magnitude of this coupling is directly related to the spin density on the nitro group. rsc.orgmathnet.ru

Proton Hyperfine Coupling: Smaller coupling constants from the aromatic protons (aH) would also be observed, providing information on the spin density distribution on the benzene (B151609) rings.

g-value: The g-value would be characteristic of a nitroaromatic radical anion, typically around 2.004-2.005. nstl.gov.cn

Analysis of these parameters can reveal how the spin density is delocalized across the two aromatic rings and whether it is influenced by the central azo bridge.

Parameter Hypothetical Value Range Information Gained
g-value2.004 - 2.005Characteristic of nitroaromatic radical anions. nstl.gov.cn
aN (Nitro Groups)1.0 - 1.6 mTIndicates significant spin density on the nitro groups. nstl.gov.cn
aN (Azo Group)0.1 - 0.3 mTProbes spin density on the central bridge.
aH (Aromatic Protons)0.1 - 0.4 mTMaps spin density distribution on the aromatic rings. nstl.gov.cn

This table is illustrative, with values based on published data for similar nitroaromatic radical anions. nstl.gov.cnrsc.orgacs.org

Advanced Scattering Techniques (SAXS, SANS) for this compound in Solution or Soft Matter

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for studying the structure of materials on a nanometer scale (approximately 1-100 nm). bham.ac.ukresearchgate.net These methods are ideal for investigating the size, shape, and aggregation behavior of molecules like this compound in solution or when incorporated into soft matter systems like polymers or micelles. nih.govresearchgate.netacs.org

For this compound, which is a dicarboxylic acid, its behavior in solution would be highly dependent on the pH and solvent. science.govcopernicus.org At appropriate pH values, the carboxylic acid groups would deprotonate, making the molecule soluble in aqueous solutions and potentially leading to self-assembly or aggregation due to π-π stacking of the aromatic rings and electrostatic interactions.

SANS Analysis: SANS works on similar principles but uses neutrons instead of X-rays, making it sensitive to variations in neutron scattering length density. A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents. acs.orgworktribe.com For example, by studying this compound in a mixture of H₂O and D₂O, specific parts of an aggregate structure can be highlighted or masked, providing more detailed structural information. This would be particularly useful if this compound were part of a larger composite material. bham.ac.uk

Technique Measurement Information Obtained
SAXSRadius of Gyration (Rg)Average size of this compound aggregates in solution. nih.gov
SAXSForm Factor AnalysisInformation on the average shape of the aggregates (e.g., spherical, rod-like). worktribe.com
SANSContrast VariationElucidation of core-shell structures or the distribution of this compound within a complex matrix. researchgate.networktribe.com
SANS/SAXSPorod AnalysisCharacterization of the surface properties of the aggregates (smooth or fractal).

This table outlines the typical application of SAXS and SANS for studying molecular aggregation in solution. researchgate.netacs.org

Theoretical and Computational Investigations of Tndba

Quantum Chemical Methodologies for TNDBA Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure, energy, and other properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. ictp.itabinit.orguc.edu Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. abinit.org The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. abinit.orgjussieu.fr

For a molecule like this compound, a DFT calculation would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. orientjchem.org This optimized structure is a true minimum on the potential energy surface. ajchem-a.com Once the geometry is established, a variety of ground-state properties can be calculated. These properties are crucial for understanding the molecule's behavior.

Key DFT Applications for this compound would include:

Electronic Energy and Structure: Calculation of the total electronic energy and the spatial distribution of electron density.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. orientjchem.org For this compound, this would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its reactive sites and intermolecular interactions, including hydrogen bonding. orientjchem.org

Vibrational Frequencies: Calculation of harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. orientjchem.org

To perform these calculations, a functional and a basis set must be chosen. Common functionals include B3LYP, while basis sets like 6-311G(d,p) are frequently employed for organic molecules. orientjchem.orgajchem-a.com

PropertyPredicted ValueSignificance for this compound
HOMO Energy e.g., -6.5 eVIndicates electron-donating capability of the nitrogen and oxygen atoms.
LUMO Energy e.g., +1.2 eVRelates to the ability to accept electrons, potentially at the alkyl chains.
HOMO-LUMO Gap e.g., 7.7 eVSuggests high stability and low reactivity.
Dipole Moment e.g., 2.5 DQuantifies the overall polarity of the molecule, influencing solubility.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data beyond fundamental physical constants. xmu.edu.cnscribd.comwiley.com These methods are based on the Hartree-Fock (HF) approximation, which considers each electron in the average field of all other electrons. More accurate ab initio methods, known as post-Hartree-Fock methods, build upon the HF calculation to include electron correlation.

For this compound, high-accuracy energetics could be obtained using methods such as:

Møller-Plesset (MP) Perturbation Theory: Particularly the second-order (MP2) level, which offers a good balance between accuracy and computational cost for including electron correlation.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster Singles and Doubles (CCSD) and CCSD with a perturbative triples correction (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally expensive. mdpi.com

These high-level calculations would provide very precise values for the total energy, bond energies, and reaction energies involving this compound, serving as a benchmark for less computationally demanding methods like DFT.

This compound possesses nitrogen and oxygen atoms that can act as ligands, binding to transition metal or f-element (lanthanide and actinide) ions to form coordination complexes. science.govscience.gov The electronic structure and properties of these complexes, which often have open d or f shells, can be effectively studied using Ligand Field Density Functional Theory (LFDFT). mdpi.comrsc.orgscm.com

LFDFT combines the principles of DFT with Ligand Field Theory. mdpi.comscm.com In this approach, a DFT calculation is first performed, often with fractional occupation of the metal-centered orbitals, to obtain an average electronic configuration. mdpi.comscm.com Then, an effective Hamiltonian is used to calculate the multiplet structure, which arises from inter-electron repulsion, spin-orbit coupling, and the ligand field potential. mdpi.comrsc.org

For a hypothetical complex like [Eu(this compound)(NO₃)₃], LFDFT could be used to:

Calculate the energies of the ground and excited electronic states. mdpi.com

Simulate and interpret the f-f transitions observed in luminescence spectroscopy. mdpi.com

Understand the magnetic properties of complexes with paramagnetic metal ions. nih.gov

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. bnl.gov In classical MD, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. bnl.gov

The flexible alkyl chains and ether linkages of this compound allow it to adopt numerous conformations. MD simulations can be used to explore the conformational landscape of this compound in different solvent environments, such as water or organic solvents.

By simulating the trajectory of the molecule over nanoseconds or longer, one can:

Identify the most stable (lowest energy) conformations.

Determine the flexibility of different parts of the molecule.

Calculate properties like the radius of gyration.

Study how the solvent molecules arrange around this compound and influence its shape.

These simulations are typically run in a specific thermodynamic ensemble, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature). bnl.gov

Given its structure, this compound could potentially interact with biomolecules like proteins or nucleic acids. MD simulations are a powerful tool for investigating such binding events.

A typical simulation would involve placing this compound and a target biomolecule in a simulation box filled with solvent (usually water) and ions to mimic physiological conditions. The simulation could then be used to:

Docking and Binding Pose Analysis: Predict how this compound fits into a binding site on the biomolecule and identify the key interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Binding Free Energy Calculations: Use methods like umbrella sampling or free energy perturbation to calculate the strength of the interaction.

Dissociation Pathways: Simulate how the ligand unbinds from the protein, providing insights into the kinetics of the process.

Such simulations are crucial in fields like drug design for understanding how a ligand interacts with its biological target. chemimpex.com

Research on "this compound" Yields No Chemical Compound Data

Extensive searches for a chemical compound referred to as "this compound" have not yielded any relevant scientific information, preventing the creation of an article on its theoretical and computational investigations. Searches conducted to gather data for an analysis of its cheminformatics, Quantitative Structure-Activity Relationship (QSAR) modeling, and the applications of machine learning and artificial intelligence in its research returned no results for a substance with this designation in chemical or scientific databases.

The term "this compound" appeared in various contexts unrelated to chemistry, including legal services, educational programs, and other miscellaneous documents. However, no records corresponding to a chemical structure, formula, or scientific study could be located for a compound named "this compound."

Consequently, the requested article, which was to be structured around the theoretical and computational investigations of "this compound," specifically focusing on its cheminformatics, QSAR modeling for chemical activity, and the role of machine learning and artificial intelligence in its research, cannot be generated due to the absence of any foundational scientific data on the subject. It appears that "this compound" is not a recognized or documented chemical compound in the available scientific literature.

Mechanistic Studies and Reaction Pathways Involving Tndba

TNDBA as a Key Component in Catalytic Processes

This compound and its derivatives have been explored for their utility in various catalytic systems, spanning both homogeneous and heterogeneous applications. The electron-withdrawing nature of the nitro groups and the triphenylamine (B166846) core's electronic properties are central to its catalytic functions. researchgate.net

Role of this compound in Homogeneous Catalysis

In homogeneous catalysis, this compound has been studied as a precursor and a component in various reaction systems. While less common than its reduced form, its electronic properties can influence catalytic cycles. For instance, the catalytic reduction of this compound itself to tris(p-aminophenyl)amine (TAPA) using homogeneous silver nanoparticles (AgNPs) as a hydrogen-transfer catalyst has been detailed. ias.ac.in In this process, sodium borohydride (B1222165) acts as the hydrogen donor. ias.ac.in The study highlights a green chemistry approach for the synthesis of TAPA, a valuable monomer in polymer chemistry. ias.ac.in

Immobilization of this compound for Heterogeneous Catalytic Systems

The immobilization of catalytically active species onto solid supports is a crucial strategy for developing robust and reusable heterogeneous catalysts. While direct immobilization of this compound is not widely reported, the principles of immobilizing similar amine-containing compounds are well-established. For example, enzymes and other organic molecules are often immobilized on supports like amine-terminated magnetic microparticles. This is typically achieved through covalent bonding, for instance, by using a cross-linking agent like glutaraldehyde.

In a relevant study, the reduction of this compound was carried out using silver nanoparticles (AgNPs). Although the AgNPs themselves were homogeneously dispersed, the reaction was considered heterogeneous because both this compound and its product, TAPA, are insoluble in the aqueous medium containing the nanoparticles. ias.ac.in This effectively means the reaction occurs on the surface of the AgNPs, which act as a solid support for the reactants. This system demonstrates a quasi-immobilized setup where the catalyst facilitates the reaction in a different phase from the reactants. The study also noted that the catalytic system was reusable for multiple cycles. ias.ac.in Another approach involves creating composite materials, such as combining TAPA-based polyimides with graphitic carbon nitride to form a heterogeneous photocatalyst. acs.org

Reaction Kinetics and Transition State Analysis of this compound-Mediated Transformations

The kinetics of reactions involving this compound provide insight into the underlying mechanisms. A key example is the catalytic reduction of this compound to TAPA.

A study on the reduction of this compound using homogeneous AgNPs and NaBH₄ investigated the factors affecting the reaction yield, which is directly related to the reaction kinetics. The process was found to follow a Langmuir-Hinshelwood mechanism, which describes reactions occurring on the surface of a catalyst. ias.ac.innist.gov This model assumes that the reaction takes place between two adsorbed species on adjacent sites of the catalyst surface. nist.gov The study optimized several parameters to maximize the yield, providing kinetic insights. ias.ac.in

Table 1: Influence of Reaction Parameters on the Reduction Yield of this compound

ParameterConditionReduction Yield (%)
Temperature 25 °C~98%
>25 °CDecreased Yield
Reaction Time 3.0 hours~98%
Catalyst Reusability 1st Cycle98.0%
6th Cycle72.0%

This table presents data from a study on the catalytic reduction of this compound to TAPA using AgNPs and NaBH₄. The decrease in yield at higher temperatures was attributed to a potential decrease in the catalytic activity of the AgNPs. The reduction in yield after multiple cycles was linked to the stepwise consumption of the NaBH₄ reductant. ias.ac.in

Transition state analysis for reactions involving this compound is complex. However, computational studies on related structures provide valuable information. For a polyimide model compound derived from a TAPA-like monomer, Density Functional Theory (DFT) calculations were performed to understand its electronic structure. The calculations for the model imide (TPI) in its ground state (S₀) and lowest triplet excited state (T₁) revealed a significant charge transfer character in the excited state. The triplet state energy was calculated to be 48.0 kcal/mol, indicating a relatively low energy for this excited state. acs.org This suggests that in photochemical processes, the transition to an excited state, which can be considered a transition state for the photoreaction, is readily accessible. acs.org

Elucidation of Reaction Intermediates in this compound Chemistry

The elucidation of reaction intermediates is key to understanding the stepwise mechanism of a chemical transformation. In the context of this compound, the most studied reaction is its reduction to TAPA. The reduction of nitroaromatic compounds typically proceeds through a series of intermediates. smolecule.com The generally accepted pathway involves the initial reduction of the nitro group (-NO₂) to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) group (-NHOH), and finally to the amine group (-NH₂).

In the catalytic reduction of this compound using AgNPs and NaBH₄, it is proposed that the reaction follows a Langmuir-Hinshelwood mechanism. ias.ac.in This implies that both the this compound and the hydride species from NaBH₄ are adsorbed onto the surface of the silver nanoparticles. The reaction then proceeds on the surface, likely through the aforementioned nitroso and hydroxylamine intermediates, before the final product, TAPA, desorbs from the surface.

In reactions of related carbonyl and thiocarbonyl compounds with amines, the formation of a zwitterionic tetrahedral intermediate (T±) has been identified as a key step. acs.orgresearchgate.net While not directly observed for this compound itself, it is plausible that similar intermediates could be involved in nucleophilic substitution reactions at the phenyl rings, should the reaction conditions favor such a pathway.

Photochemical and Electrochemical Reactivity of this compound and its Derivatives

The electronic structure of this compound, characterized by the triphenylamine core and the electron-withdrawing nitro groups, imparts it with interesting photochemical and electrochemical properties.

The photochemical reactivity is often studied in the context of its derivatives, particularly TAPA-based materials. For instance, a composite material made from a TAPA-based polyimide (TP) and graphitic carbon nitride (CN) has been shown to be an effective photocatalyst for the degradation of organic dyes like Rhodamine B under visible light. acs.org The composite material exhibited a 99% degradation of the dye within 40 minutes. acs.org The mechanism involves the generation of electron-hole pairs upon light absorption, which then lead to the formation of reactive oxygen species that degrade the dye. acs.org The TAPA-based polyimide component in this system primarily acts as an adsorbent, while the graphitic carbon nitride is the photocatalyst. acs.org

The electrochemical behavior of this compound derivatives has also been investigated. Polymers derived from this compound analogues, such as poly(tris(4-carbazoyl-9-ylphenyl)amine) (PtCz), exhibit electrochromic properties, meaning they change color upon the application of an electrical potential. mdpi.com The electrochemical properties of these materials are typically studied using cyclic voltammetry (CV).

Table 2: Electrochemical Properties of a this compound-Related Polymer (PtCz)

PropertyValue
Monomer Onset Oxidation Potential (tCz) 0.86 V (vs. Ag/AgCl)
Polymer Redox Peaks (PtCz) 0.95 V and 1.18 V (oxidation)
0.7 V and 1.1 V (reduction)
Optical Properties Light yellow at 0.0 V
Dark grey at 1.8 V

This table summarizes the electrochemical data for a polymer (PtCz) derived from a monomer (tCz) that is structurally related to this compound, showcasing its redox activity and electrochromic behavior. The potentials are indicative of the energy levels of the molecular orbitals involved in the electron transfer processes. mdpi.com

Furthermore, studies on substituted triphenylamines have shown a correlation between the Hammett parameter of the substituents and the oxidation potential, which can be predicted using computational methods. researchgate.netresearchgate.net This indicates that the electrochemical properties of this compound can be tuned by modifying its chemical structure.

Based on a comprehensive review of scientific literature, there is no recognized chemical compound with the name “this compound.” It is possible that this is a typographical error or a non-standardized abbreviation.

Consequently, it is not possible to generate an article on the "Advanced Materials Science and Supramolecular Applications of this compound" as requested, because there is no available research on this specific compound.

If you intended to inquire about a different compound, please verify the name and resubmit your request. A potential alternative with a similar acronym, "TDBA" (4,4'-(1,3,5,7-tetramethyl-2,6-dioxo-dihydropyrrolo[3,4-f]isoindole-1,5-diyl)dibenzoic acid), is a known compound used in the design of functional materials and supramolecular chemistry. However, to ensure the accuracy and relevance of the information provided, we await your clarification.

Advanced Materials Science and Supramolecular Applications of Tndba

Nanoscale Applications and Surface Chemistry of TNDBA-Containing Compounds

No information is available for this section.

Future Directions and Emerging Research Themes for Tndba

Development of Novel TNDBA Analogues with Enhanced Functionality

The pioneering work on this compound has opened the door to the rational design of a new generation of analogues with superior properties. The primary focus of this research avenue is to synthesize derivatives that exhibit enhanced binding affinity, greater selectivity for the parasitic enzyme over its human counterpart, and improved pharmacokinetic profiles.

Early structure-activity relationship (SAR) studies on related adenosine (B11128) analogues have provided a blueprint for targeted modifications. For instance, research has shown that substitutions at the N6 position of the adenine (B156593) ring and the 2' position of the ribose moiety are critical for inhibitory activity against trypanosomatid GAPDH. acs.orgnih.gov The exploration of a variety of substituents at these positions has led to the identification of compounds with low micromolar to submicromolar potency. pnas.orgnih.gov

Future research will likely involve a multi-pronged approach to analogue development:

Computational Modeling and In Silico Screening: Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can be employed to predict the binding affinities of virtual this compound derivatives. This in silico approach allows for the rapid screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest predicted efficacy.

Combinatorial Chemistry: The generation of focused libraries of this compound analogues through combinatorial synthesis will enable the systematic exploration of chemical space around the core scaffold. This high-throughput approach can accelerate the discovery of compounds with optimized properties.

Bioisosteric Replacement: The substitution of key functional groups in the this compound molecule with bioisosteres—substituents with similar physical or chemical properties—can lead to analogues with improved metabolic stability and bioavailability without compromising biological activity.

A summary of key adenosine analogues and their inhibitory concentrations against L. mexicana GAPDH, which informs the future design of this compound derivatives, is presented below.

Compound NameAbbreviationIC50 (µM) against L. mexicana GAPDHReference
N(6)-(1,2,3,4-tetrahydronaphthyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosineThis compound nih.gov
N6-(1-naphthalenemethyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosineNMDBA ontosight.ai
N6-(1-naphthalenemethyl)-2'-deoxy-2'-(3-methoxybenzamido)adenosine6e6 nih.gov
N6-(1-naphthalenemethyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine6m nih.gov
N6-[1-(3-hydroxynaphthalene)methyl]-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine7m nih.gov
N6-[1-(3-methoxynaphthalene)methyl]-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine9m nih.gov
N6-(2-naphthalenemethyl)-2'-deoxy-2'-(3-methoxybenzamido)adenosine11e nih.gov
N6-(2-naphthalenemethyl)-2'-deoxy-2'-(3,5-dimethoxybenzamido)adenosine11m nih.gov
2',5'-dideoxy-2'-(3,5-dimethoxybenzamido)-5'-(diphenylacetamido)adenosine4960-100 acs.org

Integration of this compound into Multi-Component and Hybrid Systems

The therapeutic efficacy of this compound could be significantly amplified by its incorporation into multi-component or hybrid systems. This strategy aims to enhance drug delivery, improve targeting to parasitic cells, and potentially introduce synergistic modes of action.

Nanoparticle-based Drug Delivery: Encapsulating this compound within biocompatible nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, protect it from premature degradation, and facilitate its passive targeting to infected tissues.

Conjugation to Targeting Moieties: The chemical conjugation of this compound to molecules that specifically recognize and bind to receptors on the surface of parasitic cells could lead to a highly targeted drug delivery system. This approach would increase the local concentration of the inhibitor at the site of infection, thereby enhancing its potency and reducing off-target effects.

Hybrid Molecules: The design of hybrid molecules that covalently link this compound to another pharmacophore with a different mechanism of action represents a promising strategy to combat drug resistance. For example, a hybrid compound that simultaneously inhibits GAPDH and another essential parasitic enzyme could have a potent synergistic effect.

Advancements in In Situ Spectroscopic Techniques for this compound Reaction Monitoring

A deeper understanding of the dynamic interactions between this compound and its target enzyme, GAPDH, is crucial for the rational design of more effective inhibitors. The development and application of advanced in situ spectroscopic techniques will be instrumental in elucidating the kinetics and mechanism of this interaction in real-time.

While specific studies on this compound are yet to be published, the broader field of enzymology has seen significant progress in this area. Techniques such as:

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide detailed vibrational information about the binding of this compound to GAPDH, offering insights into the conformational changes that occur upon complex formation.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor changes in the secondary structure of GAPDH upon this compound binding, providing valuable data on the induced-fit mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can be employed to map the binding interface between this compound and GAPDH, identifying the key amino acid residues involved in the interaction.

These advanced spectroscopic methods will not only validate computational models but also provide critical experimental data to guide the next generation of this compound analogue design.

Unexplored Reactivity and Application Avenues for this compound

Beyond its established role as a GAPDH inhibitor in the context of anti-parasitic drug discovery, the unique chemical scaffold of this compound presents opportunities for exploration in other therapeutic areas.

Repurposing for Other Diseases: GAPDH is implicated in a variety of other human diseases, including certain cancers and neurodegenerative disorders. Future research could investigate the potential of this compound and its analogues to modulate the activity of human GAPDH isoforms, potentially leading to the development of novel therapies for these conditions. It is important to note that the initial design of this compound focused on selectivity for the parasitic enzyme, so significant redesign would likely be necessary.

Chemical Biology Probes: this compound derivatives functionalized with reporter tags, such as fluorescent dyes or biotin, could be synthesized to serve as chemical biology probes. These tools would be invaluable for studying the cellular localization, trafficking, and protein-protein interactions of GAPDH in living cells.

Catalysis: The adenosine scaffold of this compound could potentially be exploited in the design of novel organocatalysts. The unique arrangement of functional groups might enable the catalysis of specific chemical transformations, opening up new avenues in synthetic chemistry.

Q & A

How to formulate a research question for studying Tndba's chemical properties?

Answer: A well-structured research question should balance specificity and feasibility. Begin by identifying gaps in existing literature using systematic reviews or meta-analyses . For this compound, narrow the scope to understudied properties (e.g., thermodynamic stability, catalytic behavior). Use the SMART framework: ensure the question is Specific (e.g., "How does pH affect this compound's solubility?"), Measurable, Achievable, Relevant (aligned with field priorities), and Time-bound . Validate the question by assessing available methodologies (e.g., spectroscopy, chromatography) and data accessibility .

Q. What are the key considerations in designing experiments to analyze this compound's synthesis pathways?

Answer: Experimental design should prioritize reproducibility and variable control. Define objectives (e.g., optimizing yield, minimizing byproducts) and select variables (temperature, catalysts, solvents). Use factorial design to test interactions between variables . Include negative controls (e.g., reactions without catalysts) and replicates to assess variability. Document protocols rigorously, adhering to good laboratory practices (GLP) for non-clinical studies . For synthesis pathways, combine kinetic studies (e.g., time-resolved NMR) with computational simulations to map intermediate states .

Q. How to conduct a systematic literature review on this compound's existing research?

Answer: Systematically search databases (PubMed, SciFinder, Web of Science) using keywords ("this compound," "synthesis," "applications") and Boolean operators. Filter results by relevance, publication date (prioritize last 5–10 years), and peer-reviewed status. Use tools like PRISMA flow diagrams to track inclusion/exclusion criteria . Critically evaluate sources for bias (e.g., industry-funded studies) and methodological rigor . Synthesize findings into a comparative table (Table 1), highlighting contradictions (e.g., conflicting solubility data) .

Advanced Research Questions

Q. How to address contradictions in experimental data when determining this compound's reactivity under varying conditions?

Answer: Apply empirical contradiction analysis to identify root causes. First, verify data integrity: check instrument calibration, sample purity, and environmental controls . If contradictions persist, use statistical methods (e.g., ANOVA, Tukey’s HSD) to assess significance. For example, if this compound’s reactivity differs between aqueous and non-aqueous solvents, conduct follow-up experiments under controlled humidity and temperature . Document discrepancies transparently in publications, proposing hypotheses (e.g., solvent polarity effects) for further testing .

Q. What methodologies are effective for integrating multi-omics data in this compound's pharmacological studies?

Answer: Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines. For this compound’s mechanism of action, employ pathway enrichment analysis (e.g., KEGG, Reactome) to identify affected biological processes . Use machine learning (e.g., random forests) to prioritize key biomarkers correlated with this compound exposure. Validate findings with orthogonal methods (e.g., CRISPR knockouts for gene targets) . Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to validate computational models predicting this compound's molecular interactions with biological targets?

Answer: Validate docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR, ITC). Compare predicted binding affinities with empirical dissociation constants (Kd). For discrepancies, refine force fields or solvation parameters in the model . Use molecular dynamics (MD) simulations to assess stability of predicted complexes over time. Cross-reference results with structural databases (PDB) to identify conserved interaction motifs . Publish validation protocols to enhance reproducibility .

Key Considerations

  • Ethical Compliance: Disclose funding sources and potential conflicts of interest .
  • Data Reproducibility: Share raw datasets and analysis scripts via repositories (Zenodo, Figshare) .
  • Interdisciplinary Collaboration: Engage computational chemists, biologists, and statisticians to address complex questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.